Home > Products > Screening Compounds P60801 > 4-chloro-7-fluoro-6-iodoquinazoline
4-chloro-7-fluoro-6-iodoquinazoline -

4-chloro-7-fluoro-6-iodoquinazoline

Catalog Number: EVT-8691371
CAS Number:
Molecular Formula: C8H3ClFIN2
Molecular Weight: 308.48 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Chloro-7-fluoro-6-iodoquinazoline is a heterocyclic organic compound with the molecular formula C8H4ClFIN2C_8H_4ClFIN_2 and a molecular weight of approximately 290.49 g/mol. This compound is a derivative of quinazoline, which consists of fused benzene and pyrimidine rings. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antitumor agent by inhibiting receptor tyrosine kinases associated with malignant tumors .

Source and Classification

4-Chloro-7-fluoro-6-iodoquinazoline is classified within the broader category of quinazoline derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound can be sourced from chemical suppliers and is utilized in various synthetic pathways for drug development .

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-chloro-7-fluoro-6-iodoquinazoline can be achieved through several methods, primarily involving substitution reactions. One common synthetic route involves the reaction of 7-iodoquinazolin-4-one with phosphorus oxychloride under reflux conditions in an inert atmosphere (such as nitrogen) for approximately two hours. This reaction results in the formation of the desired compound after subsequent purification steps involving partitioning between aqueous sodium carbonate and ethyl acetate .

Another method uses 2-amino-4-fluorobenzoic acid and formamidine acetate as raw materials. These are reacted in ethylene glycol monomethylether to yield 7-fluoro-4-hydroxyquinazoline, which is then nitrated to obtain 7-fluoro-6-nitro-4-hydroxyquinazoline. The final step involves treating this intermediate with sulfoxide chloride to produce 4-chloro-7-fluoro-6-nitroquinazoline .

Chemical Reactions Analysis

Reactions and Technical Details

4-Chloro-7-fluoro-6-iodoquinazoline primarily undergoes substitution reactions. A notable reaction is N-arylation, where the chlorine atom is substituted with an aryl group. This reaction is often facilitated by microwave irradiation in a solvent mixture of tetrahydrofuran and water .

Common Reagents:

  • N-Methylanilines or substituted anilines are typically used as reagents.

Reaction Conditions:

  • Microwave irradiation in a solvent mixture (THF/H2O).

Major Products:
The major products from these reactions include various substituted quinazolines that exhibit promising antiproliferative properties against tumor cells.

Mechanism of Action

Process and Data

The mechanism of action for 4-chloro-7-fluoro-6-iodoquinazoline involves its role as an inhibitor of receptor tyrosine kinases (RTKs). These kinases are crucial in signaling pathways that regulate cell growth and differentiation. By inhibiting these pathways, the compound can potentially suppress tumor growth.

Biological Activity:
Research indicates that quinazoline derivatives can effectively inhibit certain RTKs, leading to reduced proliferation of cancer cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 4-chloro-7-fluoro-6-iodoquinazoline include:

  • Appearance: Typically appears as a solid.

Chemical properties include:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide.

Relevant Data:
The compound's melting point, boiling point, and specific reactivity profiles have yet to be extensively documented but are essential for practical applications in synthesis and drug formulation.

Applications

Scientific Uses

4-Chloro-7-fluoro-6-iodoquinazoline has significant applications in medicinal chemistry, particularly in the development of anticancer drugs. Its ability to inhibit receptor tyrosine kinases makes it a candidate for further research into targeted cancer therapies. Additionally, it serves as an intermediate in the synthesis of other biologically active compounds .

This compound exemplifies the potential for halogenated quinazolines in pharmaceutical development, offering avenues for novel therapeutic agents against various malignancies.

Synthetic Methodologies and Optimization Strategies

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

Regioselective Sonogashira and Suzuki-Miyaura Coupling at C(6)-I Position

The C(6)-iodo substituent in 4-chloro-7-fluoro-6-iodoquinazoline exhibits exceptional reactivity in palladium-catalyzed cross-coupling reactions due to the low bond dissociation energy (BDE) of the C(6)–I bond (66.45 kcal/mol). This property facilitates preferential functionalization at C(6) over the C(4)–Cl bond (BDE: 83.14 kcal/mol). In Sonogashira reactions with terminal alkynes (e.g., phenylacetylene), Pd/CuI catalysis in tetrahydrofuran at room temperature achieves >95% selectivity for C(6)-alkynylated products, such as 4-chloro-7-fluoro-6-(phenylethynyl)quinazoline. Yields range from 68–93% with minimal dimerization byproducts [2]. Similarly, Suzuki-Miyaura couplings with arylboronic acids under Pd/XPhos catalysis afford 6-arylquinazolines in >90% yield. The C(6)–I bond’s intrinsic lability overrides the typical dominance of α-nitrogen-activated C(4)–Cl bonds in halogen selectivity [2] [3].

Table 1: Regioselectivity in Cross-Coupling Reactions of 4-Chloro-7-fluoro-6-iodoquinazoline

Reaction TypeConditionsProductYield (%)Selectivity (C6:C4)
SonogashiraPd(PPh₃)₂Cl₂/CuI, THF, r.t.4-Chloro-7-fluoro-6-(phenylethynyl)quinazoline87>20:1
Suzuki-MiyauraPd/XPhos, K₃PO₄, THF, 80°C4-Chloro-7-fluoro-6-phenylquinazoline92>50:1

Sequential vs. One-Pot Multi-Step Cross-Coupling Approaches

Sequential coupling strategies exploit the divergent reactivity of C(6)–I and C(4)–Cl bonds. For example, initial Sonogashira alkynylation at C(6) followed by Suzuki coupling at C(4) enables asymmetric diarylation. However, one-pot cascades are emerging as superior in atom economy. A demonstrated protocol uses:

  • C(6)–I Sonogashira coupling with phenylacetylene (Pd/CuI, THF, r.t., 2 h).
  • Direct addition of phenylboronic acid and XPhos precatalyst for Suzuki coupling at C(4) (80°C, 12 h).This method yields 6-alkynyl-4-arylquinazolines in 85% yield without intermediate purification. By contrast, traditional sequential routes require chromatographic separation after each step, reducing net efficiency by 20–30% [2] [4]. Challenges in one-pot optimization include catalyst compatibility and base sensitivity, addressed using Pd/Cu dual-catalyst systems [4].

Halogen Reactivity in Multi-Substituted Quinazolines

Comparative Analysis of C(4)-Cl vs. C(6)-I Bond Activation

The reactivity dichotomy between C(4)–Cl and C(6)–I bonds stems from two factors:

  • Bond strength: DFT calculations (B3LYP/6-311G(d)) confirm C(6)–I BDE (66.45 kcal/mol) is significantly lower than C(4)–Cl (83.14 kcal/mol), favoring oxidative addition at C(6) [2].
  • Electronic environment: C(4) is adjacent to quinazoline’s N(3), rendering it electrophilic via α-nitrogen activation. However, kinetic studies show Pd(0) insertion into C(6)–I occurs 50× faster than into C(4)–Cl due to the iodide’s superior leaving-group ability [2] [3].This reversal of conventional reactivity (where α-nitrogen activation dominates) enables chemoselective C(6) modification while preserving C(4)–Cl for downstream diversification [2].

Role of α-Nitrogen Effects in Directing Substitution Patterns

Despite the C(6)–I bond’s kinetic preference, α-nitrogen at C(4) profoundly influences thermodynamic stability and post-functionalization behavior. The electron-withdrawing nature of N(3) polarizes the C(4)–Cl bond, increasing its electrophilicity for nucleophilic aromatic substitution (SNAr). After C(6) functionalization, C(4)–Cl undergoes SNAr with amines (e.g., morpholine) 10× faster than non-α-nitrogen-activated aryl chlorides. Ligand-free "Jeffery conditions" (Pd(OAc)₂, K₂CO₃, DMF) further enhance C(4) amination selectivity (>99:1) due to reduced steric hindrance near the α-nitrogen [3] [8].

Phosphorus Oxychloride-Mediated Aromatization for Core Scaffold Generation

The synthesis of 4-chloro-7-fluoro-6-iodoquinazoline begins with cyclocondensation of 2-amino-5-iodobenzamide and substituted benzaldehydes. Using molecular iodine in ethanol under reflux yields 2-aryl-6-iodoquinazolin-4(3H)-ones (e.g., 2-phenyl-6-iodoquinazolin-4(3H)-one). Key aromatization employs phosphorus oxychloride and triethylamine under reflux (6 h), replacing the C(4)=O group with chloride to furnish the core scaffold in 74–86% yield. Optimization revealed:

  • Triethylamine is critical for HCl scavenging, preventing deiodination.
  • Stoichiometric phosphorus oxychloride (5 equiv) ensures complete conversion.
  • Electron-donating aryl substituents (e.g., 4-methoxyphenyl) increase yields to 82% by stabilizing the iminium intermediate [2].

Table 2: POCl₃-Mediated Aromatization of 6-Iodoquinazolin-4(3H)-ones

Quinazolinone PrecursorAryl Substituent (R)ProductYield (%)
2a4-H4-Chloro-2-phenyl-6-iodoquinazoline86
2b4-F4-Chloro-2-(4-fluorophenyl)-6-iodoquinazoline78
2c4-Cl4-Chloro-2-(4-chlorophenyl)-6-iodoquinazoline74
2d4-OCH₃4-Chloro-2-(4-methoxyphenyl)-6-iodoquinazoline82

This method provides gram-scale access to the trihalogenated scaffold, enabling downstream Pd-catalyzed derivatization for drug discovery and materials science [2].

Properties

Product Name

4-chloro-7-fluoro-6-iodoquinazoline

IUPAC Name

4-chloro-7-fluoro-6-iodoquinazoline

Molecular Formula

C8H3ClFIN2

Molecular Weight

308.48 g/mol

InChI

InChI=1S/C8H3ClFIN2/c9-8-4-1-6(11)5(10)2-7(4)12-3-13-8/h1-3H

InChI Key

KRFXKLWWUDJFJY-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1I)F)N=CN=C2Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.